11beta-Prostaglandin F2alpha-d4 11beta-Prostaglandin F2alpha-d4 11β-Prostaglandin F2α-d4 (11β-PGF2α-d4) is intended for use as an internal standard for the quantification of 11β-PGF2α by GC- or LC-MS. 11β-PGF2α is the primary metabolite of PGD2.1 It is formed from PGD2 via the NADPH-dependent aldo-keto reductase PGF synthase (PGFS;) in the liver or lung. 11β-PGF2α induces contraction of isolated cat iris sphincter, which endogenously expresses high levels of PGF2α (FP) receptors, with an EC50 value of 0.045 µM. It also induces contraction of isolated human bronchial smooth muscle when used at concentrations ranging from 0.1 to 30 µM. 11β-PGF2α (0.1 and 1 µM) induces phosphorylation of ERK and CREB, as well as increases the viability of MCF-7 breast cancer cells stably expressing the FP receptor when used at concentrations of 0.1 and 1 µM.
11β-Prostaglandin F2α-d4 (11β-PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 11β-PGF2α by GC- or LC-mass spectrometry. 11β-PGF2α is the primary plasma metabolite of PGD2 in vivo. Normal human urinary excretion of 11β-PGF2α is about 54 ng/mmol creatinine, which is increased nearly 3-fold upon allergen-induced bronchoconstriction in asthmatics. It is equipotent to PGF2α in inducing human bronchial smooth muscle contractions and inhibition of adipose differentiation. 11β-PGF2α inhibits ADP or thrombin-induced human platelet aggregation at concentrations of 0.14 to 2.8 µM.
Brand Name: Vulcanchem
CAS No.: 1240398-18-8
VCID: VC0050550
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula: C20H30D4O5
Molecular Weight: 358.5

11beta-Prostaglandin F2alpha-d4

CAS No.: 1240398-18-8

Cat. No.: VC0050550

Molecular Formula: C20H30D4O5

Molecular Weight: 358.5

* For research use only. Not for human or veterinary use.

11beta-Prostaglandin F2alpha-d4 - 1240398-18-8

Specification

Description 11β-Prostaglandin F2α-d4 (11β-PGF2α-d4) is intended for use as an internal standard for the quantification of 11β-PGF2α by GC- or LC-MS. 11β-PGF2α is the primary metabolite of PGD2.1 It is formed from PGD2 via the NADPH-dependent aldo-keto reductase PGF synthase (PGFS;) in the liver or lung. 11β-PGF2α induces contraction of isolated cat iris sphincter, which endogenously expresses high levels of PGF2α (FP) receptors, with an EC50 value of 0.045 µM. It also induces contraction of isolated human bronchial smooth muscle when used at concentrations ranging from 0.1 to 30 µM. 11β-PGF2α (0.1 and 1 µM) induces phosphorylation of ERK and CREB, as well as increases the viability of MCF-7 breast cancer cells stably expressing the FP receptor when used at concentrations of 0.1 and 1 µM.
11β-Prostaglandin F2α-d4 (11β-PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 11β-PGF2α by GC- or LC-mass spectrometry. 11β-PGF2α is the primary plasma metabolite of PGD2 in vivo. Normal human urinary excretion of 11β-PGF2α is about 54 ng/mmol creatinine, which is increased nearly 3-fold upon allergen-induced bronchoconstriction in asthmatics. It is equipotent to PGF2α in inducing human bronchial smooth muscle contractions and inhibition of adipose differentiation. 11β-PGF2α inhibits ADP or thrombin-induced human platelet aggregation at concentrations of 0.14 to 2.8 µM.
CAS No. 1240398-18-8
Molecular Formula C20H30D4O5
Molecular Weight 358.5
IUPAC Name (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2
Standard InChI Key PXGPLTODNUVGFL-SGSFECARSA-N
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

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